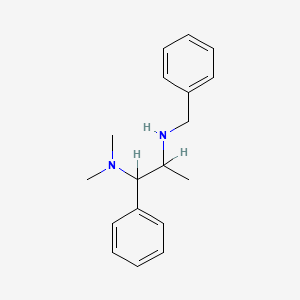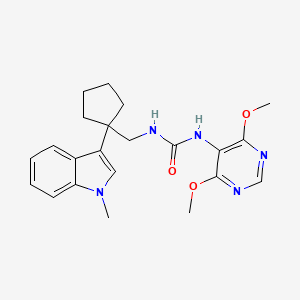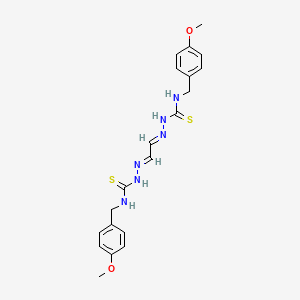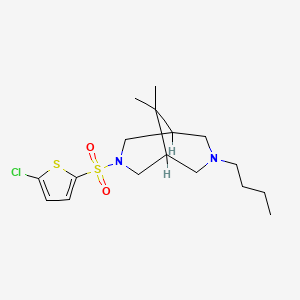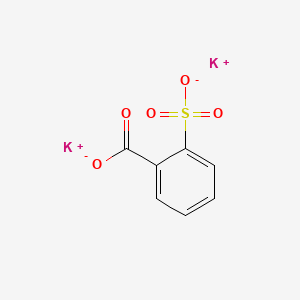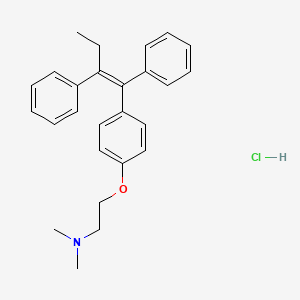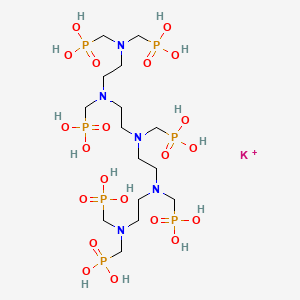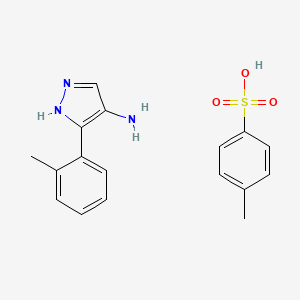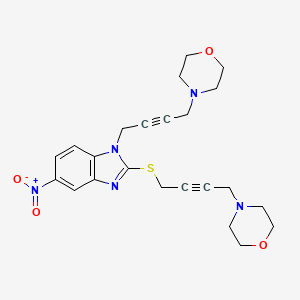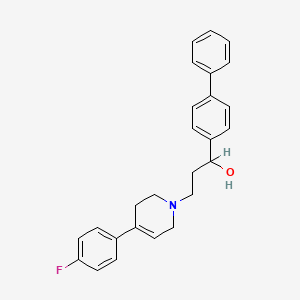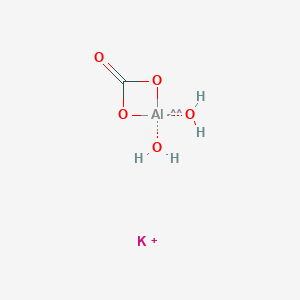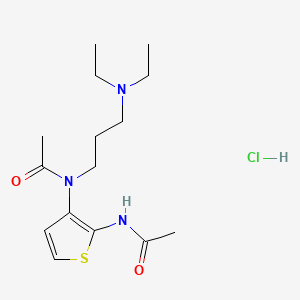
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetamide group, a thienyl ring, and a diethylamino propyl chain. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride typically involves multiple steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Thienyl Ring: The thienyl ring can be introduced through a Friedel-Crafts acylation reaction.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of a diethylamine with a suitable propyl halide.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thienyl ring.
Reduction: Reduction reactions may target the acetamide group or the thienyl ring.
Substitution: The diethylamino propyl chain can undergo substitution reactions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through various pathways, such as inhibition of enzyme activity, modulation of receptor function, or disruption of cellular processes.
類似化合物との比較
Similar Compounds
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(dimethylamino)propyl)-, monohydrochloride
- Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(methylamino)propyl)-, monohydrochloride
Uniqueness
The unique combination of the acetamide group, thienyl ring, and diethylamino propyl chain in Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(3-(diethylamino)propyl)-, monohydrochloride gives it distinct chemical properties
特性
CAS番号 |
122777-85-9 |
|---|---|
分子式 |
C15H26ClN3O2S |
分子量 |
347.9 g/mol |
IUPAC名 |
N-[3-[acetyl-[3-(diethylamino)propyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C15H25N3O2S.ClH/c1-5-17(6-2)9-7-10-18(13(4)20)14-8-11-21-15(14)16-12(3)19;/h8,11H,5-7,9-10H2,1-4H3,(H,16,19);1H |
InChIキー |
ZXTZKFNWIMENQN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCN(C1=C(SC=C1)NC(=O)C)C(=O)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


